3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
Overview
Description
Scientific Research Applications
Receptor Affinity and Selectivity
The compound 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine, and its derivatives, have been studied for their affinity and selectivity towards various receptors. For instance, certain derivatives have shown high affinities and selectivities for D4 dopamine receptors. Functional experiments with these compounds have indicated neutral antagonists or weak partial agonist effects for most target compounds. A particular derivative, PIP3EA, displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, suggesting potential applications in modulating dopamine receptor activity (Enguehard-Gueiffier et al., 2006).
Antiviral Activity
Another derivative, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses. The compound's antiviral activity was confirmed in various serotypes of rhinoviruses, indicating its potential use in treating viral infections (Andries et al., 2005).
Androgen Receptor Downregulation
Research into androgen receptor downregulators for the treatment of advanced prostate cancer led to the discovery of AZD3514. Modifications to similar structures resulted in compounds with improved physical properties and reduced hERG issues, showing promise for clinical applications in oncology (Bradbury et al., 2013).
Genotoxicity and Metabolism Studies
The genotoxicity potential and metabolism of related compounds have been explored to understand their safety profiles. Studies revealed metabolism-dependent increases in reverse mutations and identified bioactivation pathways, providing insights into the compounds' interactions with DNA and potential safety concerns (Kalgutkar et al., 2007).
Synthesis and Biological Activities
Research into the synthesis of heterocyclic systems with anticipated biological activities has led to the development of compounds with potential therapeutic applications. These studies contribute to the understanding of structure-activity relationships and open avenues for discovering new drugs (Youssef et al., 2005).
Anticonvulsant Properties
The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been investigated, revealing insights into their anticonvulsant potential. Crystal structure analyses and molecular-orbital calculations have provided valuable information on their interactions with biological targets (Georges et al., 1989).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDARKYXRZXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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